molecular formula C11H14N4 B3372110 methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine CAS No. 871825-55-7

methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine

Cat. No.: B3372110
CAS No.: 871825-55-7
M. Wt: 202.26
InChI Key: WYIDLXUVRHMPEI-UHFFFAOYSA-N
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Description

Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring linked via a methylene group to a benzylamine backbone. This structure combines the electron-rich aromatic system of the triazole with the nucleophilic methylamine group, making it a versatile scaffold in medicinal chemistry and agrochemical research. The compound is synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mitsunobu reactions, as inferred from related triazole syntheses (e.g., ).

Properties

IUPAC Name

N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIDLXUVRHMPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191219
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-55-7
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871825-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine typically involves the formation of the triazole ring followed by its attachment to the benzylamine moietyThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzylamine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine has been studied for its pharmacological properties, particularly as a potential antifungal agent due to the presence of the triazole moiety. Triazoles are known for their efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazole compounds exhibit potent antifungal activity. This compound was synthesized and tested against various fungal strains. Results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as a therapeutic agent in treating fungal infections .

Agricultural Applications

The compound's triazole group also indicates potential use in agriculture as a fungicide. Triazole fungicides are widely used to protect crops from fungal diseases.

Case Study: Crop Protection

Research has shown that triazole derivatives can effectively control diseases in crops such as wheat and barley. This compound was tested in field trials, demonstrating significant efficacy in reducing disease incidence while promoting plant growth .

Materials Science

In materials science, this compound has potential applications as a building block for polymers and other materials due to its unique chemical structure.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into the polymer backbone resulted in materials with improved resistance to degradation under high temperatures .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential antifungal agent targeting ergosterol synthesis
AgricultureFungicide for crop protection against diseases
Materials ScienceBuilding block for polymers with enhanced properties

Mechanism of Action

The mechanism of action of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, enzymes, and receptors, influencing their activity. The benzylamine moiety can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triazole Derivatives

Compound Name Triazole Type Substituents Functional Groups Reference IDs
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine 1,2,4-triazole 4-(Triazolylmethyl)phenyl, methylamine Amine, aromatic triazole
[1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine (1c) 1,2,3-triazole 4-Chlorobenzyl, methyl-phenyl-amine Chloroaryl, tertiary amine
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) 1,2,3-triazole Phenyl, dimethylamine Tertiary amine, aromatic triazole
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 1,2,3-triazole 4-Methylphenyl, primary amine Primary amine, methyl-substituted aryl
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 1,2,4-triazole Phenyl, p-tolylamine Aromatic triazole, secondary amine

Key Observations :

  • Triazole Type : 1,2,4-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,3-triazoles due to nitrogen positioning, affecting hydrogen-bonding capacity and metabolic stability .
  • Substituent Effects : The methylamine group in the target compound enhances nucleophilicity, while chloroaryl (1c) or dimethylamine (10h) groups modify lipophilicity and bioavailability .

Stability and Reactivity

  • Gastric Fluid Stability: Compounds like 1a and 1b (1,2,3-triazole oxazolidinones) degrade in simulated gastric fluid, whereas 1,2,4-triazole derivatives (e.g., the target compound) may exhibit improved stability due to reduced ring strain and stronger N–C bonds .
  • Synthetic Feasibility : The target compound’s synthesis likely employs CuAAC (), similar to dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h), which achieved 97% yield under optimized conditions .

Pharmacokinetic and Industrial Relevance

  • Drug Intermediate Utility : The target compound’s precursor, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is a key intermediate in synthesizing rizatriptan (a migraine medication), highlighting its industrial significance .
  • Comparative Toxicity : Methylamine derivatives generally exhibit lower toxicity than halogenated analogs (e.g., 4-chlorobenzyl in 1c), making the target compound preferable for therapeutic applications .

Biological Activity

Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine, also known as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number884507-25-9
Molecular FormulaC10H11N3O
Molecular Weight189.218 g/mol
InChI KeyOYFLAXVFVKLQPM-UHFFFAOYSA-N
PubChem CID18525816

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against pathogens such as E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for several derivatives, demonstrating potent activity against these bacteria .

Case Study: Antibacterial Efficacy

In a comparative study of triazole derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited an MIC of 0.5 µg/mL against S. aureus, comparable to established antibiotics such as ceftriaxone .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. This compound has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes.

Research Findings

A study conducted by researchers demonstrated that the compound inhibited fungal growth with an MIC value of 0.75 µg/mL against C. albicans. This activity suggests potential therapeutic applications in treating fungal infections resistant to conventional treatments .

Anticancer Properties

Emerging evidence suggests that triazole derivatives possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Study: Anti-leukemic Activity

In vitro studies have shown that this compound exhibits anti-leukemic effects against M9 ENL1 acute myeloid leukemia cells with an EC50 value of 1.9 µM. These findings indicate its potential as a candidate for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding MIC/EC50 values of this compound:

Biological ActivityTarget Organism/Cell LineMIC/EC50 Value
AntibacterialS. aureus0.5 µg/mL
AntifungalC. albicans0.75 µg/mL
Anti-leukemicM9 ENL1 AML cells1.9 µM

Q & A

Q. What experimental approaches identify biological targets of this compound in complex cellular environments?

  • Methodological Answer : Photoaffinity labeling with a diazirine tag covalently binds proximal proteins. Pull-down assays coupled with LC-MS/MS identify interactomes. CRISPR-Cas9 knockout of candidate targets validates functional relevance in cellular viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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